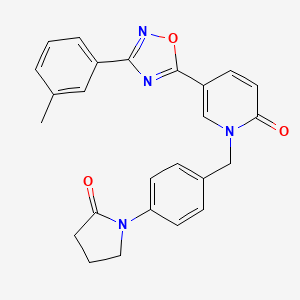

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole and pyrrolidinone moieties. These structural features are common in compounds with potential antibacterial and antitubercular properties, as well as other biological activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, substitution, and cyclization processes. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be achieved through reactions with primary amines followed by nucleophilic substitution and alkylation . These methods could potentially be adapted to synthesize the compound .

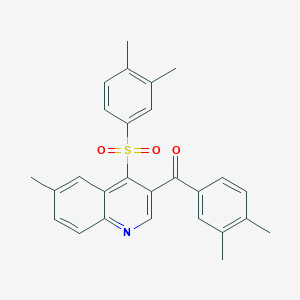

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For example, the structural characterization of a pyrazolopyrimidinone derivative was performed using X-ray diffraction, which provided detailed geometric parameters that were further confirmed by DFT calculations . These techniques would be essential in confirming the structure of "1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one".

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve electrophilic and nucleophilic substitutions. The presence of a benzotriazolyl moiety, for example, allows for the introduction of various substituents through nucleophilic substitution reactions . The oxadiazole ring is also known to participate in various chemical reactions, which can be exploited to further modify the compound or to study its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. The oxadiazole and pyrrolidinone rings are known to confer rigidity to the molecular structure, which can impact the compound's binding affinity to biological targets . These properties are crucial for determining the compound's suitability for further development as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Biological Activity Prediction

The novel synthesis of bicyclic systems incorporating the 1,2,4-oxadiazole ring, similar to the core structure of the compound , has been reported. These systems were synthesized through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The synthesized compounds underwent a biological activity prediction using the PASS method, indicating potential bioactivity profiles for such compounds (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure and Supramolecular Interactions

Research into related compounds with 1,3,4-oxadiazole and pyridine N-oxide structures has led to the understanding of their molecular assembly and interactions. For example, the synthesis of a compound from 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide and isophthalic acid resulted in molecules linked through hydrogen bonds, forming a supramolecular curved tape. This insight into molecular interactions can guide the design of materials with specific properties (Hou et al., 2008).

Antioxidant Activity

The synthesis of novel derivatives containing the oxadiazole ring has shown significant antioxidant activities. For instance, compounds synthesized with variations in the benzene ring substituents demonstrated potent antioxidant capabilities, outperforming known antioxidants like ascorbic acid in certain assays. This highlights the compound's potential in oxidative stress-related applications (Tumosienė et al., 2019).

Antimicrobial and Anticancer Potential

Several studies have synthesized and evaluated the antimicrobial and anticancer activities of compounds featuring the 1,3,4-oxadiazole moiety. These compounds exhibited strong antimicrobial activity against various bacterial and fungal strains. Moreover, certain derivatives have shown promising anticancer activities, indicating the therapeutic potential of these molecules (Krolenko, Vlasov, & Zhuravel, 2016).

Photoluminescence and Electroluminescence

The incorporation of oxadiazole rings into compounds has been explored for its impact on photoluminescence and electroluminescence properties. Research into Re(I) complexes containing oxadiazole showed that these structures could enhance the luminescence performance, offering potential applications in light-emitting devices (Wang et al., 2007).

Propriétés

IUPAC Name |

5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-17-4-2-5-19(14-17)24-26-25(32-27-24)20-9-12-22(30)28(16-20)15-18-7-10-21(11-8-18)29-13-3-6-23(29)31/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDXHINQZVLHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)